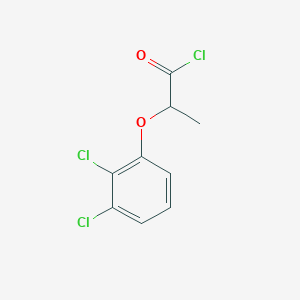

2-(2,3-Dichlorophenoxy)propanoyl chloride

Description

BenchChem offers high-quality 2-(2,3-Dichlorophenoxy)propanoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,3-Dichlorophenoxy)propanoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,3-dichlorophenoxy)propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl3O2/c1-5(9(12)13)14-7-4-2-3-6(10)8(7)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQZACNBEDMLXBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)OC1=C(C(=CC=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2,3-Dichlorophenoxy)propanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(2,3-Dichlorophenoxy)propanoyl chloride, a reactive chemical intermediate with potential applications in organic synthesis and pharmaceutical development. This document moves beyond a simple data sheet to offer insights into its chemical properties, synthesis, and handling, grounded in established chemical principles.

Core Molecular Attributes

2-(2,3-Dichlorophenoxy)propanoyl chloride is a derivative of propanoic acid and 2,3-dichlorophenol. The presence of the highly reactive acyl chloride functional group and the dichlorinated phenyl ring defines its chemical behavior and potential utility.

Key Identifiers and Properties

| Property | Value | Source |

| Molecular Formula | C₉H₇Cl₃O₂ | Santa Cruz Biotechnology[1] |

| Molecular Weight | 253.51 g/mol | Santa Cruz Biotechnology[1] |

| Canonical SMILES | CC(C(=O)Cl)OC1=C(C=CC=C1Cl)Cl | (Structure-based) |

| InChI Key | (Inferred) | (Structure-based) |

| CAS Number | Not available | N/A |

Synthesis and Mechanism

The synthesis of 2-(2,3-Dichlorophenoxy)propanoyl chloride is typically a two-step process, starting with the synthesis of its corresponding carboxylic acid, followed by the conversion to the acyl chloride.

Step 1: Synthesis of 2-(2,3-Dichlorophenoxy)propanoic Acid

The precursor acid can be synthesized via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 2,3-dichlorophenol is deprotonated by a base to form the phenoxide, which then attacks an α-halopropionate.

Reaction Scheme:

Caption: Synthesis of the precursor carboxylic acid.

Experimental Protocol (Representative):

-

To a solution of 2,3-dichlorophenol in a suitable solvent (e.g., water, ethanol, or DMSO), add a stoichiometric amount of a base such as sodium hydroxide or potassium carbonate.

-

Stir the mixture to form the sodium or potassium 2,3-dichlorophenoxide salt.

-

Slowly add 2-chloropropionic acid to the reaction mixture.

-

Heat the reaction mixture under reflux for several hours to drive the reaction to completion.

-

After cooling, acidify the mixture with a mineral acid (e.g., HCl) to precipitate the 2-(2,3-Dichlorophenoxy)propanoic acid.

-

The crude product can be purified by recrystallization.

Step 2: Conversion to 2-(2,3-Dichlorophenoxy)propanoyl Chloride

The carboxylic acid is then converted to the more reactive acyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents are effective as they produce gaseous byproducts that are easily removed from the reaction mixture.[2]

Reaction Scheme:

Caption: Formation of the acyl chloride.

Experimental Protocol (Representative):

-

In a fume hood, charge a round-bottom flask with 2-(2,3-Dichlorophenoxy)propanoic acid and a suitable anhydrous solvent (e.g., dichloromethane or toluene).

-

Slowly add an excess of thionyl chloride or oxalyl chloride to the mixture at room temperature. A catalytic amount of dimethylformamide (DMF) can be added when using oxalyl chloride.

-

The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas ceases.

-

The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 2-(2,3-Dichlorophenoxy)propanoyl chloride.

-

The product can be purified by vacuum distillation, though it is often used in subsequent steps without further purification.

Chemical Reactivity and Applications

The high reactivity of the acyl chloride functional group makes 2-(2,3-Dichlorophenoxy)propanoyl chloride a versatile intermediate in organic synthesis.

Nucleophilic Acyl Substitution

The carbonyl carbon of the acyl chloride is highly electrophilic due to the inductive effect of the chlorine and oxygen atoms. This makes it susceptible to attack by a wide range of nucleophiles in a nucleophilic acyl substitution reaction.[3]

General Mechanism:

Caption: General mechanism of nucleophilic acyl substitution.

Common Reactions:

-

Hydrolysis: Reacts vigorously with water to form the parent carboxylic acid and hydrochloric acid.[3]

-

Alcoholysis: Reacts with alcohols to form esters.

-

Aminolysis: Reacts with ammonia and primary or secondary amines to form amides.[4]

-

Reaction with Carboxylates: Reacts with carboxylate salts to form anhydrides.

-

Friedel-Crafts Acylation: Can be used as an acylating agent in the presence of a Lewis acid to form ketones.

Potential Applications in Drug Development

While specific applications of 2-(2,3-Dichlorophenoxy)propanoyl chloride in marketed drugs are not readily documented, its structural motifs are of interest in medicinal chemistry. Dichlorophenoxy moieties are present in various bioactive molecules. The acyl chloride group allows for the facile introduction of the 2-(2,3-Dichlorophenoxy)propyl group into a wide range of scaffolds, enabling the synthesis of diverse compound libraries for screening.

Given the reactivity of acyl chlorides with amines, this compound is a prime candidate for the acylation of amino acids or amine-containing heterocyclic systems, which are common cores in many pharmaceutical agents.[5] The resulting amides can be explored for a variety of therapeutic targets. The general class of chloro-containing molecules has a significant presence in pharmaceuticals for treating a range of diseases.[6]

Safety, Handling, and Storage

As with all reactive acyl chlorides, 2-(2,3-Dichlorophenoxy)propanoyl chloride must be handled with extreme care in a well-ventilated fume hood.[7][8]

Hazards

-

Corrosive: Causes severe skin burns and eye damage.

-

Lachrymator: Can cause irritation and tearing of the eyes.

-

Reacts Violently with Water: Contact with moisture will produce corrosive hydrochloric acid fumes.

-

Inhalation Hazard: Vapors are likely to be irritating to the respiratory tract.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.

-

Inert Atmosphere: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

Dispensing: Use a syringe or cannula for transferring the liquid.

-

Quenching: Unused or residual acyl chloride should be quenched slowly by adding it to a stirred, cooled solution of a nucleophile such as isopropanol or a dilute solution of sodium bicarbonate.[9]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents.

-

The container should be stored under an inert atmosphere to maintain the integrity of the compound.

Spectroscopic Characterization (Predicted)

¹H NMR

-

Aromatic Protons: Signals in the aromatic region (δ 7.0-7.5 ppm) corresponding to the three protons on the dichlorophenyl ring. The splitting pattern will be complex due to their coupling with each other.

-

Methine Proton: A quartet (CH) deshielded by the adjacent oxygen and carbonyl group.

-

Methyl Protons: A doublet (CH₃) coupled to the methine proton.

¹³C NMR

-

Carbonyl Carbon: A signal in the downfield region (δ 170-180 ppm).

-

Aromatic Carbons: Six distinct signals in the aromatic region, with those bearing chlorine atoms being shifted.

-

Methine and Methyl Carbons: Signals in the aliphatic region.

Infrared (IR) Spectroscopy

-

C=O Stretch: A strong, sharp absorption band around 1780-1820 cm⁻¹ characteristic of an acyl chloride.

-

C-O Stretch: Bands corresponding to the aryl-ether linkage.

-

C-Cl Stretch: Absorptions in the fingerprint region.

-

Aromatic C-H and C=C Stretches: Characteristic bands for the substituted benzene ring.

Conclusion

2-(2,3-Dichlorophenoxy)propanoyl chloride is a highly reactive and versatile chemical intermediate. Its molecular weight of 253.51 g/mol and its propensity for nucleophilic acyl substitution make it a valuable tool for introducing the 2-(2,3-Dichlorophenoxy)propyl moiety in organic synthesis. While its direct application in pharmaceuticals is not widely documented, its structural features suggest potential for use in the development of novel therapeutic agents. Due to its hazardous nature, strict adherence to safety protocols is paramount when handling this compound.

References

-

PubChem. (n.d.). 2,2-Dichloropropanoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Propionyl chloride. Retrieved from [Link]

-

Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

- BASF. (n.d.). Acid Chlorides and Chloroformates - Safety and Handling. Retrieved from a general safety document on handling acid chlorides.

- Google Patents. (n.d.). Synthesis method of 2-(2, 4-dichlorophenoxy) propionic acid.

- Flavine. (n.d.). Intermediates.

-

Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]

- Kumar, V., & Kumar, S. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Indian Chemical Society, 98(9), 100127.

- Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides.

- Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetyl chloride D3.

-

Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from [Link]

-

PubChem. (n.d.). (2,4-Dichlorophenoxy)Acetic Acid. National Center for Biotechnology Information. Retrieved from [Link]

- ResearchGate. (n.d.). The synthesis of dichlorprop anno 1950.

- Pearson. (2024, October 3). Reactions of Amino Acids: Acylation. Retrieved from an educational resource on amino acid reactions.

- ChemicalBook. (n.d.). 2,3-Dichloropropene(78-88-6) 1H NMR spectrum.

- The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals.

- PYG Lifesciences. (2025). How to Select the Right DCF (2,6-Dichlorophenol) Intermediate Manufacturer.

- ChemistryStudent. (n.d.). Acyl Chlorides (A-Level).

- Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions.

- Jursic, B. S., & Neumann, D. M. (2001). Preparation of N-acyl derivatives of amino acids from acyl chlorides and amino acids in the. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 31(4), 555-564.

- Mallak Specialties Pvt Ltd. (n.d.). Chemical & Pharma Intermediates by Application.

- Thermo Fisher Scientific. (n.d.). PROPIONYL CHLORIDE CAS NO 79-03-8.

- Sigma-Aldrich. (n.d.). Propanoyl chloride.

- ChemicalBook. (n.d.). Propionyl chloride(79-03-8)IR1.

-

PrepChem. (n.d.). Preparation of 3-(2,4-Dichlorophenoxy)propionic acid. Retrieved from [Link]

- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

- Reddit. (n.d.). Need help in converting a carboxylic acid to an acyl chloride. Retrieved from a discussion forum on organic chemistry.

-

Wikipedia. (2023, October 29). Dichlorprop. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Propanoyl chloride, 2,2-dichloro- (CAS 26073-26-7). Retrieved from [Link]

- Sarex. (n.d.). Pharmaceutical Intermediates.

-

PubChem. (n.d.). Dichlorprop. National Center for Biotechnology Information. Retrieved from [Link]

- Thermo Fisher Scientific. (n.d.). 1,2-Dichloroethane.

- CDH Fine Chemical. (n.d.). PROPIONYL CHLORIDE CAS NO 79-03-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Automated Topology Builder. (n.d.). 2,3-Dichloropropene.

-

Chemguide. (n.d.). Preparation of acyl chlorides (acid chlorides). Retrieved from [Link]

-

NIST. (n.d.). Propanoic acid, 2,3-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). (R)-2-(2,4-Dichlorophenoxy)propionyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chemistrystudent.com [chemistrystudent.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Reactions of Amino Acids: Acylation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 6. 2,3-Dichlorobenzoyl chloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. download.basf.com [download.basf.com]

- 8. chemicals.co.uk [chemicals.co.uk]

- 9. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

2-(2,3-Dichlorophenoxy)propanoyl Chloride: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

Abstract

This technical guide provides an in-depth exploration of 2-(2,3-dichlorophenoxy)propanoyl chloride, a reactive acyl chloride of interest in synthetic organic chemistry and potentially in the development of novel bioactive molecules. While literature directly focused on this specific compound is sparse, this document synthesizes information from analogous structures and fundamental organic chemistry principles to offer a robust resource for researchers. We will cover the logical synthesis pathway from its parent carboxylic acid, purification and characterization techniques, key reactivity patterns, and potential applications. This guide is intended for researchers, scientists, and drug development professionals, providing both theoretical grounding and practical, field-proven insights.

Introduction and Molecular Overview

2-(2,3-Dichlorophenoxy)propanoyl chloride belongs to the class of acyl chlorides, which are highly reactive derivatives of carboxylic acids. Its structure is characterized by a propanoyl chloride backbone linked to a 2,3-dichlorophenoxy moiety via an ether linkage. The parent carboxylic acid, 2-(2,3-dichlorophenoxy)propanoic acid, is a derivative of chlorophenoxy herbicides, a class of compounds known for their biological activity as synthetic auxins.[1][2] The high reactivity of the acyl chloride functional group makes 2-(2,3-dichlorophenoxy)propanoyl chloride a valuable intermediate for introducing the 2-(2,3-dichlorophenoxy)propyl pharmacophore into a variety of molecular scaffolds, such as esters and amides.

Molecular Structure:

Caption: Chemical structure of 2-(2,3-Dichlorophenoxy)propanoyl chloride.

Synthesis and Purification

The most direct and industrially scalable method for the synthesis of 2-(2,3-dichlorophenoxy)propanoyl chloride is the reaction of its parent carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[3][4]

Synthesis of the Precursor: 2-(2,3-Dichlorophenoxy)propanoic Acid

The synthesis of the parent carboxylic acid can be achieved via a Williamson ether synthesis, reacting 2,3-dichlorophenol with a 2-halopropanoic acid ester, followed by hydrolysis. A more direct approach involves the reaction of 2,3-dichlorophenol with 2-chloropropanoic acid in the presence of a base.

Conversion to the Acyl Chloride

The conversion of the carboxylic acid to the acyl chloride is a standard procedure in organic synthesis. The use of thionyl chloride is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture.[5]

Reaction Mechanism:

Caption: Simplified mechanism for acyl chloride formation.

Experimental Protocol: Synthesis of 2-(2,3-Dichlorophenoxy)propanoyl chloride

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. A thorough risk assessment must be conducted before commencing any experimental work.

-

Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (containing aqueous NaOH), add 2-(2,3-dichlorophenoxy)propanoic acid (1.0 eq).

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂, 2.0-3.0 eq) dropwise at room temperature.[4] A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[6]

-

Reaction: Heat the reaction mixture to reflux (approximately 76 °C, the boiling point of thionyl chloride) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under reduced pressure.[4] It is crucial to perform this step in a well-ventilated fume hood.

-

Purification: The crude 2-(2,3-dichlorophenoxy)propanoyl chloride can be purified by vacuum distillation to yield the final product.

Characterization

The identity and purity of the synthesized 2-(2,3-dichlorophenoxy)propanoyl chloride should be confirmed using standard analytical techniques:

-

Infrared (IR) Spectroscopy: Look for the characteristic strong C=O stretching band of the acyl chloride at approximately 1780-1815 cm⁻¹. The C-O stretching of the ether and the C-Cl stretching of the aromatic ring will also be present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show signals corresponding to the aromatic protons and the protons of the propionyl group.

-

¹³C NMR will show the characteristic downfield signal of the carbonyl carbon of the acyl chloride (typically in the range of 165-175 ppm).

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Due to the high reactivity of acyl chlorides, especially with moisture, derivatization is often employed for analysis by techniques like HPLC.[7] For instance, reaction with an alcohol (e.g., methanol) will convert the acyl chloride to its corresponding ester, which is more stable for analysis.[8]

Chemical Reactivity and Synthetic Applications

Acyl chlorides are among the most reactive carboxylic acid derivatives and readily undergo nucleophilic acyl substitution reactions.[9][10] This high reactivity makes 2-(2,3-dichlorophenoxy)propanoyl chloride a versatile building block in organic synthesis.

Key Reactions

-

Hydrolysis: Reacts vigorously with water to revert to the parent carboxylic acid, 2-(2,3-dichlorophenoxy)propanoic acid, and HCl.[9][10] This necessitates handling the compound under anhydrous conditions.

-

Alcoholysis: Reacts with alcohols to form esters. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[9]

-

Aminolysis: Reacts with ammonia, primary amines, and secondary amines to form primary, secondary, and tertiary amides, respectively.[11]

-

Reaction with Carboxylates: Reacts with carboxylate salts to form anhydrides.[12]

-

Friedel-Crafts Acylation: Can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃).

Workflow for the Synthesis of Derivatives

Caption: Synthetic utility of 2-(2,3-dichlorophenoxy)propanoyl chloride.

Potential in Drug Discovery and Development

While the primary application of related dichlorophenoxy compounds has been in agriculture as herbicides, their structural motifs can be of interest in drug discovery.[13][14] The 2-(2,3-dichlorophenoxy)propyl group can be incorporated into larger molecules to probe structure-activity relationships (SAR). The dichloro-substitution pattern on the phenyl ring can influence the lipophilicity, metabolic stability, and binding interactions of a parent molecule.

The acyl chloride functionality allows for the facile synthesis of libraries of ester and amide derivatives for biological screening. These derivatives could be evaluated for a range of therapeutic targets, leveraging the known biological activities of the broader class of phenoxy acid derivatives.[15][16]

Safety and Handling

Acyl chlorides are hazardous chemicals and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.[17]

-

Hazards:

-

Corrosive: Causes severe skin burns and eye damage.[17]

-

Lachrymator: Vapors are irritating to the eyes and respiratory tract.

-

Reacts violently with water: Releases toxic and corrosive hydrogen chloride gas.[17]

-

Toxicity: The toxicological properties of 2-(2,3-dichlorophenoxy)propanoyl chloride have not been extensively studied. However, related chlorinated compounds can be toxic if inhaled, ingested, or absorbed through the skin.[18][19][20]

-

-

Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Safety goggles and a face shield.

-

A lab coat.

-

Use in a properly functioning chemical fume hood is mandatory.

-

-

Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible materials (e.g., water, alcohols, bases, oxidizing agents). The container should be tightly sealed under an inert atmosphere.

Conclusion

2-(2,3-Dichlorophenoxy)propanoyl chloride is a highly reactive and versatile chemical intermediate. While not extensively documented as a standalone compound, its synthesis and reactivity can be reliably predicted from established chemical principles. Its utility lies in its ability to serve as a building block for introducing the 2-(2,3-dichlorophenoxy)propyl moiety into a wide range of molecules. This makes it a valuable tool for chemists in various fields, including those engaged in the synthesis of novel agrochemicals and in the exploration of new chemical entities for drug discovery. Proper handling and a thorough understanding of its reactivity are paramount to its safe and effective use in the laboratory.

References

Sources

- 1. aensiweb.com [aensiweb.com]

- 2. Dichlorprop - Wikipedia [en.wikipedia.org]

- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 4. prepchem.com [prepchem.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. echemi.com [echemi.com]

- 7. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 10. chemistrystudent.com [chemistrystudent.com]

- 11. savemyexams.com [savemyexams.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. curresweb.com [curresweb.com]

- 17. fishersci.com [fishersci.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. 2,3-DICHLORO-1-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 20. ICSC 1711 - 1,3-DICHLORO-2-PROPANOL [chemicalsafety.ilo.org]

The Dawn of Selective Weed Control: A Technical History of Phenoxy Herbicides

Abstract

This in-depth technical guide chronicles the discovery and history of phenoxy herbicides, a class of compounds that revolutionized agriculture and laid the foundation for modern weed science. We delve into the pioneering research conducted under the veil of World War II secrecy, the key scientific minds behind these discoveries, and the experimental methodologies that unveiled their potent and selective herbicidal properties. This guide will explore the synthesis of the first phenoxy herbicides, the intricacies of their mechanism of action as synthetic auxins, and the bioassays that were instrumental in their development. By examining the causality behind the experimental choices of the time, we provide a comprehensive resource for researchers, scientists, and drug development professionals interested in the genesis of synthetic plant growth regulators.

Introduction: A World at War and the Genesis of a Revolution

The 1940s, a period dominated by global conflict, paradoxically set the stage for one of the most significant advancements in agricultural science: the development of selective herbicides. The urgent need to maximize food production for the war effort spurred intensive research into plant growth regulators. Scientists on both sides of the Atlantic were investigating the potential of synthetic compounds to manipulate plant growth, with research often conducted under strict secrecy. This period of intense, compartmentalized research led to a remarkable case of multiple independent discoveries of the herbicidal properties of phenoxyacetic acid derivatives.

This guide will illuminate the parallel paths of discovery undertaken by researchers in the United Kingdom and the United States, culminating in the introduction of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA). These compounds were the first to demonstrate the remarkable ability to selectively kill broadleaf weeds in monocotyledonous crops like cereals, a breakthrough that would forever change the landscape of agriculture.[1][2]

The Pioneers: Independent Discovery and Wartime Secrecy

The development of phenoxy herbicides was not the work of a single individual but rather the concurrent achievement of several research groups working independently. The constraints of wartime secrecy meant that these groups were largely unaware of each other's progress, making their parallel discoveries all the more extraordinary.

Two main hubs of research emerged:

-

United Kingdom:

-

Imperial Chemical Industries (ICI) at Jealott's Hill Research Station: A team led by William G. Templeman was investigating the effects of plant growth substances on crop production. Their work, initiated in the late 1930s, demonstrated that high concentrations of natural auxins like indole-3-acetic acid (IAA) could inhibit the growth of and even kill certain broadleaf weeds. This led them to synthesize and test various analogues, ultimately leading to the discovery of MCPA's potent herbicidal activity.[2]

-

Rothamsted Experimental Station: Concurrently, a group that included Philip S. Nutman and Gerard Thornton was also exploring the potential of synthetic auxins for agricultural applications. Their independent research corroborated the findings at ICI, identifying the selective herbicidal properties of phenoxyacetic acid derivatives.[1]

-

-

United States:

-

American Chemical Paint Company: Franklin D. Jones and his team were investigating chemicals for various applications, including plant growth regulation. Their work led to the independent discovery of the herbicidal efficacy of 2,4-D.[1]

-

University of Chicago and the U.S. Department of Agriculture: A collaborative effort between Ezra J. Kraus and John W. Mitchell also identified the potent plant-regulating properties of 2,4-D. Their research was part of a broader effort to investigate potential agricultural warfare agents, highlighting the dual-use nature of this early research.[1]

-

The first public disclosure of the synthesis of 2,4-D was by Robert Pokorny in 1941, an industrial chemist.[1] However, the first scientific publication detailing the growth-regulating activity of substituted phenoxy acids came from Percy W. Zimmerman and Albert E. Hitchcock of the Boyce Thompson Institute in 1942.[3] It is a testament to the secrecy of the time that the full story of these independent discoveries would only emerge after the war.

The Chemistry of Control: Synthesis of the First Phenoxy Herbicides

The early phenoxy herbicides were synthesized through relatively straightforward chemical reactions, accessible even in the laboratories of the 1940s. The two primary methods for producing 2,4-D involve either the chlorination of phenoxyacetic acid or the condensation of 2,4-dichlorophenol with chloroacetic acid.[4]

Experimental Protocol: Small-Scale Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

This protocol is adapted from early synthesis methods and is suitable for a laboratory setting.

Step 1: Synthesis of Phenoxyacetic Acid

-

Reaction Setup: In a suitable reaction vessel, combine 10.0 g of phenol with a solution of 12.0 g of sodium hydroxide in 50 mL of water.

-

Addition of Chloroacetic Acid: To this solution, add 10.5 g of chloroacetic acid.

-

Reflux: Heat the mixture under reflux for 1 hour.

-

Acidification: After cooling, acidify the reaction mixture with concentrated hydrochloric acid until it is acidic to Congo red indicator paper.

-

Extraction: Extract the precipitated phenoxyacetic acid with diethyl ether.

-

Purification: Wash the ether extract with water, then extract the phenoxyacetic acid from the ether with a saturated sodium carbonate solution. Re-precipitate the phenoxyacetic acid by adding hydrochloric acid to the carbonate solution.

-

Isolation: Collect the solid phenoxyacetic acid by filtration, wash with cold water, and dry.

Step 2: Chlorination of Phenoxyacetic Acid

-

Dissolution: Dissolve 5.0 g of the synthesized phenoxyacetic acid in 25 mL of glacial acetic acid.

-

Chlorination: Slowly add a solution containing a stoichiometric equivalent of chlorine (e.g., from sodium hypochlorite solution) while maintaining the temperature below 30°C.

-

Precipitation: After the addition is complete, pour the reaction mixture into 100 mL of cold water.

-

Isolation and Recrystallization: Collect the precipitated crude 2,4-D by filtration. Recrystallize the product from a suitable solvent, such as ethanol or benzene, to yield purified 2,4-dichlorophenoxyacetic acid.

Synthesis of 2-Methyl-4-chlorophenoxyacetic Acid (MCPA)

The synthesis of MCPA follows a similar principle, typically starting with o-cresol.

Step 1: Synthesis of 2-Methylphenoxyacetic Acid

-

Reaction Setup: React o-cresol with sodium hydroxide to form the sodium salt.

-

Condensation: Condense the sodium o-cresolate with sodium chloroacetate in an aqueous solution under heat.[5][6]

-

Acidification: Acidify the resulting solution to precipitate 2-methylphenoxyacetic acid.

Step 2: Chlorination of 2-Methylphenoxyacetic Acid

-

Chlorination: Chlorinate the 2-methylphenoxyacetic acid, typically using a chlorinating agent like sulfuryl chloride or chlorine gas in a suitable solvent, to introduce a chlorine atom at the 4-position of the aromatic ring.[7]

Mechanism of Action: Mimicking a Master Regulator

Phenoxy herbicides exert their effects by acting as synthetic mimics of the natural plant hormone auxin, specifically indole-3-acetic acid (IAA).[8] Auxins are crucial for regulating numerous aspects of plant growth and development, including cell elongation, division, and differentiation.

At normal physiological concentrations, IAA binds to specific receptor proteins, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its close relatives, the AUXIN SIGNALING F-BOX (AFB) proteins. This binding event promotes the degradation of a family of transcriptional repressors known as Aux/IAA proteins. The degradation of these repressors unleashes Auxin Response Factors (ARFs), which then activate the transcription of auxin-responsive genes, leading to controlled growth.

Phenoxy herbicides, being structurally similar to IAA, also bind to the TIR1/AFB receptors. However, they are far more stable and persistent within the plant than the naturally occurring IAA. This leads to a continuous and overwhelming activation of the auxin signaling pathway. The plant's regulatory systems are unable to cope with this sustained "on" signal, resulting in uncontrolled, disorganized growth that ultimately leads to the death of susceptible plants. This is often described as the plant "growing itself to death."

Proving Efficacy: The Art and Science of the Bioassay

In the absence of modern analytical instrumentation, early researchers relied on ingenious and sensitive bioassays to detect and quantify the activity of plant growth substances. The Avena coleoptile curvature test, pioneered by Frits Went in the 1920s, was a cornerstone of this research.[5][8][9][10][11]

Experimental Protocol: The Avena Coleoptile Curvature Test

This protocol outlines the fundamental steps of this classic bioassay.

-

Plant Material: Germinate oat (Avena sativa) seeds in complete darkness to produce etiolated seedlings with long, straight coleoptiles.[11]

-

Decapitation: Once the coleoptiles reach a suitable length (approximately 2-3 cm), the top few millimeters are excised to remove the natural source of auxin.[11]

-

Agar Block Preparation: The test compound is dissolved in a warm agar solution, which is then allowed to solidify and cut into small, uniform blocks.

-

Asymmetric Application: An agar block containing the test substance is placed asymmetrically on the cut surface of the decapitated coleoptile. A control block containing no test substance is used for comparison.[10]

-

Incubation: The seedlings are kept in the dark in a humid environment for a set period (e.g., 90-120 minutes).

-

Measurement: The degree of curvature of the coleoptile is measured. The angle of curvature is directly proportional to the concentration of the auxin-like substance in the agar block.[6]

The choice of plant species for these early bioassays was critical. Oats were favored for their sensitivity and the predictable growth of their coleoptiles.[4] For broader screening of herbicidal activity, researchers would often use a variety of common weeds and crop plants to assess selectivity.

Data Presentation: Physicochemical Properties of Key Phenoxy Herbicides

The efficacy and environmental behavior of herbicides are intrinsically linked to their physicochemical properties. The following table summarizes key properties of the pioneering phenoxy herbicides.

| Herbicide | Chemical Formula | Molar Mass ( g/mol ) | Water Solubility (mg/L) | pKa |

| 2,4-D | C₈H₆Cl₂O₃ | 221.04 | 900 | 2.73 |

| MCPA | C₉H₉ClO₃ | 200.62 | 825 | 3.07 |

| 2,4,5-T | C₈H₅Cl₃O₃ | 255.49 | 278 | 2.88 |

Data compiled from various sources.

Conclusion: A Legacy of Innovation

The discovery of phenoxy herbicides was a watershed moment in the history of agriculture. It ushered in an era of chemical weed control that has had a profound and lasting impact on global food production. The story of their development is a compelling example of how scientific inquiry, driven by both fundamental curiosity and pressing societal needs, can lead to transformative technologies. The work of Templeman, Nutman, Jones, Kraus, Mitchell, and their contemporaries not only provided farmers with a powerful new tool but also laid the groundwork for the development of countless other herbicides and plant growth regulators. Understanding this history provides invaluable context for today's researchers as they continue to innovate in the fields of crop protection and sustainable agriculture.

References

-

Zimmerman, P.W. and Hitchcock, A.E. (1942) Substituted Phenoxy and Benzoic Acid Growth Substances and the Relation of Structure to Physiological Activity. Contributions from Boyce Thompson Institute, 12, 321-343. [Link]

-

The Avena geo-curvature test : A quick and simple bioassay for auxins. PubMed. [Link]

-

In the beginning: the multiple discovery of the first hormone herbicides. Weed Science, 49(2), 290-297. [Link]

- CN112479863A - Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid.

-

Experiments on the Transport of Auxin. SciSpace. [Link]

-

Avena curvature test was first of all done by aJCBose class 11 biology CBSE. Vedantu. [Link]

-

2,4-Dichlorophenoxyacetic acid. Wikipedia. [Link]

- CN1618785A - Production technology of 2-methyl-4-chloro-sodium phenoxy acetate.

-

2,4-DICHLOROPHENOXYACETIC ACID. IARC Publications. [Link]

-

Real-Time Measurement of Herbicides in the Atmosphere: A Case Study of MCPA and 2,4-D during Field Application. PMC. [Link]

- Synthesis method of 2-methylphenoxyacetic acid.

-

(PDF) Development of herbicides after 1945. ResearchGate. [Link]

-

Avena curvature test is a bioassay for examining the activity of. Filo. [Link]

-

(4-chloro-2-Methylphenoxy)acetic acid. PubChem. [Link]

-

Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. [Link]

-

Study Notes on Bioassay (With Diagram) | Plants. Biology Discussion. [Link]

-

2,4-D Past, Present, and Future: A Review. Request PDF. [Link]

-

Ecological Production Technology of Phenoxyacetic Herbicides MCPA and 2,4-D in the Highest World Standard. Request PDF. [Link]

-

Review of 2,4-dichlorophenoxyacetic acid (2,4-D) biomonitoring and epidemiology. PMC. [Link]

-

Bioassay and Corn Coleoptiles. UNI ScholarWorks. [Link]

-

Herbicide Bioassay Study Guide. Analyzeseeds. [Link]

-

Avena curvature test is a bioassay for the activity class 11 biology CBSE. Vedantu. [Link]

-

Auxin-induced growth of Avena coleoptiles involves two mechanisms with different pH optima. PMC. [Link]

-

Rhizobium in the Soils of the Rothamsted and Woburn Farms. e-RAdoc. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. In the beginning: the multiple discovery of the first hormone herbicides | Weed Science | Cambridge Core [cambridge.org]

- 3. harvest.usask.ca [harvest.usask.ca]

- 4. researchgate.net [researchgate.net]

- 5. CN1618785A - Production technology of 2-methyl-4-chloro-sodium phenoxy acetate - Google Patents [patents.google.com]

- 6. Synthesis method of 2-methylphenoxyacetic acid - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN112479863A - Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid - Google Patents [patents.google.com]

- 8. Avena curvature test is a bioassay for the activity class 11 biology CBSE [vedantu.com]

- 9. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method | PLOS One [journals.plos.org]

- 10. Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biologydiscussion.com [biologydiscussion.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Substituted 2-(2,3-Dichlorophenoxy)propanamides

Introduction: The Significance of N-Substituted 2-(2,3-Dichlorophenoxy)propanamides

The reaction of 2-(2,3-dichlorophenoxy)propanoyl chloride with amines to form N-substituted 2-(2,3-dichlorophenoxy)propanamides is a cornerstone of modern medicinal chemistry and drug development. This class of compounds is of significant interest due to the prevalence of the dichlorophenoxy moiety in a range of biologically active molecules. The ability to readily diversify the amide functionality allows for the systematic exploration of structure-activity relationships (SAR), a critical process in the optimization of lead compounds.

The core of this transformation is the nucleophilic acyl substitution, a fundamental reaction in organic synthesis. The high reactivity of the acyl chloride makes it an excellent electrophile for acylation of primary and secondary amines. This application note provides a comprehensive protocol for this reaction, grounded in established chemical principles, to guide researchers in the efficient and safe synthesis of these valuable compounds.

Reaction Mechanism: A Nucleophilic Acyl Substitution

The reaction proceeds via a well-established nucleophilic addition-elimination mechanism.[1] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-(2,3-dichlorophenoxy)propanoyl chloride. This initial addition step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group. The final step involves the deprotonation of the nitrogen atom, typically by a base present in the reaction mixture, to yield the stable amide product and a hydrochloride salt of the base.

Visualizing the Reaction Pathway

Sources

Application Notes & Protocols: Leveraging 2-(2,3-Dichlorophenoxy)propanoyl Chloride in the Synthesis and Screening of Novel Herbicides

Abstract

The persistent challenge of herbicide resistance and the continuous need for more selective and environmentally benign weed management solutions demand innovation in agrochemical research.[1] Phenoxy herbicides, a class of synthetic auxins, have been a cornerstone of broadleaf weed control for decades.[2][3][4] This guide focuses on 2-(2,3-Dichlorophenoxy)propanoyl chloride, a reactive chemical intermediate, as a scaffold for the development of novel pesticide candidates. While its close analog, 2-(2,4-Dichlorophenoxy)propanoic acid (Dichlorprop), is a well-established herbicide, the 2,3-dichloro substitution offers a unique chemical space for exploring new structure-activity relationships. We provide a comprehensive overview of the synthesis of the parent acid and its conversion to the highly reactive acyl chloride. Furthermore, we present detailed protocols for the subsequent derivatization and robust screening methodologies, including both in vitro and whole-plant bioassays, to identify and characterize new herbicidal compounds.

Introduction: The Rationale for Novel Phenoxy Herbicides

Phenoxyalkanoic acid herbicides, such as 2,4-D and Dichlorprop, function as synthetic mimics of the natural plant hormone auxin (indole-3-acetic acid).[4][5] They are selective herbicides that primarily target dicotyledonous (broadleaf) weeds, leaving monocotyledonous crops like corn, wheat, and barley largely unaffected.[4] Their mechanism of action involves inducing uncontrolled and unsustainable cell division in the vascular tissues of susceptible plants, leading to stem curling, leaf withering, and ultimately, plant death.[5][6]

The development of new herbicides with novel modes of action has been stagnant for nearly three decades, increasing the urgency to find new solutions to combat evolving weed resistance.[7][8][9] While exploring entirely new mechanisms is critical, modifying existing and proven herbicide scaffolds presents a pragmatic and valuable strategy. By altering the substitution pattern on the aromatic ring—in this case, from the common 2,4-dichloro pattern to a 2,3-dichloro pattern—we can potentially achieve:

-

Altered Selectivity: Fine-tuning the interaction with auxin receptors to enhance crop safety or broaden the spectrum of controlled weeds.

-

Modified Environmental Fate: Changing the persistence, mobility, and degradation profile of the compound in soil and water.

-

Overcoming Resistance: Developing compounds that may be effective against weed populations that have developed resistance to existing phenoxy herbicides.

2-(2,3-Dichlorophenoxy)propanoyl chloride is an ideal starting point for creating a diverse library of candidate molecules (e.g., esters, amides) for screening, due to the high reactivity of the acyl chloride group.

Chemical Profile and Synthesis Protocols

Physicochemical Properties

While specific experimental data for 2-(2,3-Dichlorophenoxy)propanoyl chloride is not widely published, its properties can be inferred from its parent acid and related compounds like Dichlorprop.

| Property | Expected Value / Observation | Source / Rationale |

| Molecular Formula | C₉H₇Cl₃O₂ | - |

| Molecular Weight | 253.51 g/mol | - |

| Appearance | Colorless to yellowish liquid or low-melting solid | Based on similar acyl chlorides. |

| Reactivity | Highly reactive with nucleophiles (water, alcohols, amines). Moisture sensitive. | Characteristic of acyl chlorides. |

| Solubility | Soluble in aprotic organic solvents (e.g., Dichloromethane, THF, Toluene). | Based on Dichlorprop and general acyl chloride properties.[10] |

Synthesis Pathway Overview

The synthesis is a two-step process. First, the parent carboxylic acid is synthesized via a Williamson ether synthesis. Second, the carboxylic acid is converted to the more reactive acyl chloride using a chlorinating agent like thionyl chloride.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Dichlorprop - Wikipedia [en.wikipedia.org]

- 3. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 4. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. deq.mt.gov [deq.mt.gov]

- 6. 2,4-D Technical Fact Sheet [npic.orst.edu]

- 7. Development of novel pesticides in the 21st century - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Development of novel pesticides in the 21st century [jstage.jst.go.jp]

- 10. Dichlorprop | C9H8Cl2O3 | CID 8427 - PubChem [pubchem.ncbi.nlm.nih.gov]

Anwendungshinweis und Protokolle: Derivatisierung von 2-(2,3-Dichlorphenoxy)propansäure für die chromatographische Analyse

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Dieser Anwendungshinweis bietet eine detaillierte technische Anleitung zur Derivatisierung von 2-(2,3-Dichlorphenoxy)propansäure (auch bekannt als Dichlorprop), einem weit verbreiteten Herbizid aus der Klasse der Phenoxyalkancarbonsäuren. Die Analyse von Dichlorprop in Umwelt- und biologischen Matrizes ist für die Überwachung der Exposition und die Einhaltung von Vorschriften von entscheidender Bedeutung. Aufgrund seiner Polarität und geringen Flüchtigkeit ist eine direkte Analyse mittels Gaschromatographie (GC) oft nicht praktikabel. Die hier beschriebenen Protokolle zur Derivatisierung überführen die polare Carbonsäuregruppe in einen flüchtigeren und thermisch stabileren Ester oder Silylester und ermöglichen so eine empfindliche und robuste Quantifizierung mittels GC-Massenspektrometrie (GC-MS). Wir stellen bewährte Methoden der Esterifizierung (mit Bortrifluorid-Methanol und Diazomethan) und der Silylierung (mit BSTFA) vor, erörtern die chemischen Grundlagen und vergleichen die jeweiligen Vor- und Nachteile, um Wissenschaftlern die Auswahl der für ihre Anwendung am besten geeigneten Methode zu ermöglichen.

Einleitung: Die Notwendigkeit der Derivatisierung

2-(2,3-Dichlorphenoxy)propansäure (Dichlorprop) gehört zur Familie der Phenoxycarbonsäure-Herbizide, die als synthetische Auxine wirken und ein unkontrolliertes Wachstum in zweikeimblättrigen Pflanzen verursachen.[1] Ihre weit verbreitete Anwendung erfordert empfindliche Analysemethoden zur Überwachung von Rückständen in Wasser, Boden und Lebensmitteln. Die Gaschromatographie, insbesondere in Kopplung mit der Massenspektrometrie (GC-MS), ist aufgrund ihrer hohen Trennleistung und Selektivität eine bevorzugte Technik für die Spurenanalyse von Pestiziden.[2]

Die direkte GC-Analyse von Dichlorprop ist jedoch durch dessen chemische Eigenschaften limitiert: Die polare Carbonsäuregruppe führt zu einer geringen Flüchtigkeit und neigt zu unerwünschten Wechselwirkungen mit der GC-Säule, was zu schlechter Peakform (Tailing) und geringer Empfindlichkeit führt. Die Derivatisierung ist ein entscheidender Schritt in der Probenvorbereitung, der diese Probleme löst.[3][4] Durch die Umwandlung der Carbonsäure in einen weniger polaren Ester oder Silylester werden die Flüchtigkeit und die thermische Stabilität des Analyten erhöht, was zu scharfen, symmetrischen Peaks und verbesserten Nachweisgrenzen führt.[3][5]

Dieser Leitfaden beschreibt die gängigsten und effektivsten Derivatisierungsmethoden für Dichlorprop und liefert detaillierte, schrittweise Protokolle, die in analytischen Laboren validiert wurden.

Methoden der Derivatisierung: Ein vergleichender Überblick

Die Wahl der Derivatisierungsmethode hängt von verschiedenen Faktoren ab, darunter die verfügbaren Reagenzien, die erforderliche Reaktionsgeschwindigkeit, Sicherheitsaspekte und die Stabilität der resultierenden Derivate. Die beiden Hauptstrategien für Carbonsäuren wie Dichlorprop sind die Esterifizierung und die Silylierung.

-

Esterifizierung: Hierbei wird die Carbonsäuregruppe (-COOH) in eine Estergruppe (-COOR) umgewandelt, meist in einen Methylester (-COOCH₃). Dies ist eine robuste und weit verbreitete Methode. Die resultierenden Ester sind in der Regel sehr stabil und eignen sich gut für die GC-Analyse.[6]

-

Silylierung: Bei dieser Methode wird der aktive Wasserstoff der Carboxylgruppe durch eine Trimethylsilyl- (TMS) oder eine andere Silylgruppe ersetzt.[7] Silylierungsreaktionen sind oft sehr schnell und quantitativ. Die Derivate sind jedoch feuchtigkeitsempfindlich und können über die Zeit hydrolysieren.

Die folgende Tabelle fasst die wichtigsten Merkmale der in diesem Leitfaden beschriebenen Methoden zusammen.

| Merkmal | BF₃/Methanol-Esterifizierung | Diazomethan-Esterifizierung | BSTFA-Silylierung |

| Reagenztyp | Lewis-Säure-katalysierte Veresterung | Alkylierung | Silylierung |

| Geschwindigkeit | Moderat (10–30 min) | Sehr schnell (< 5 min) | Schnell (ca. 20 min) |

| Sicherheit | BF₃ ist korrosiv und toxisch | Diazomethan ist hochgiftig und explosiv | Reagenzien sind toxisch und feuchtigkeitsempfindlich |

| Stabilität des Derivats | Sehr hoch | Sehr hoch | Moderat (hydrolyseempfindlich) |

| Nebenprodukte | Flüchtige und leicht entfernbare Nebenprodukte | Stickstoffgas (N₂) | Flüchtige Nebenprodukte |

| Anwendungsbereich | Robust, weit verbreitet, ideal für Routineanalysen | Effizient, aber aufgrund der Gefahren oft vermieden | Schnell, gut für sterisch gehinderte Gruppen |

Detaillierte Protokolle und experimentelle Arbeitsabläufe

Protokoll 1: Esterifizierung mit Bortrifluorid-Methanol (BF₃/Methanol)

Diese Methode ist aufgrund ihrer Effizienz, der guten Verfügbarkeit der Reagenzien und der hohen Stabilität der resultierenden Methylester eine der am häufigsten verwendeten.[8] Der Mechanismus beruht auf der Lewis-Säure-Katalyse durch BF₃, das die Carbonylgruppe der Carbonsäure für einen nukleophilen Angriff durch Methanol aktiviert.[9][10]

Arbeitsablauf der BF₃/Methanol-Esterifizierung

Abbildung 1: Schematischer Arbeitsablauf der Esterifizierung von Dichlorprop mit BF₃/Methanol.

Benötigte Materialien:

-

Probenextrakt, der Dichlorprop enthält, zur Trockne eingedampft und in einem geeigneten aprotischen Lösungsmittel (z. B. 1 mL Hexan) rekonstituiert.

-

14% (w/w) Bortrifluorid-Methanol-Lösung (kommerziell erhältlich)

-

Hexan (Pestizid-Rückstandsqualität)

-

Reinstwasser

-

Heizblock oder Wasserbad

-

Reaktionsgefäße (z. B. 15-mL-Glasröhrchen mit Schraubverschluss)

-

Vortex-Mischer

-

Pasteurpipetten

Schritt-für-Schritt-Protokoll:

-

Überführen Sie den vorbereiteten Probenextrakt in ein 15-mL-Schraubdeckelglasröhrchen.

-

Geben Sie 1 mL einer 14%igen BF₃/Methanol-Lösung hinzu.[11]

-

Verschließen Sie das Röhrchen fest und erhitzen Sie es für 30 Minuten bei 70°C in einem Heizblock oder Wasserbad.[11] Hinweis: Kürzere Zeiten (5-10 min) bei 60°C können ebenfalls ausreichend sein und sollten für die spezifische Anwendung optimiert werden.[8]

-

Lassen Sie das Reaktionsgemisch auf Raumtemperatur abkühlen.

-

Geben Sie 8 mL Reinstwasser und anschließend 5 mL Hexan in das Röhrchen.[11]

-

Verschließen Sie das Röhrchen und mischen Sie es 1-2 Minuten lang kräftig auf einem Vortex-Mischer, um den Dichlorprop-methylester in die organische Phase zu extrahieren.

-

Lassen Sie die Phasen sich trennen (ggf. durch Zentrifugation beschleunigen).

-

Entnehmen Sie die obere Hexan-Phase vorsichtig mit einer Pasteurpipette und überführen Sie sie in ein GC-Vial für die Analyse.

Protokoll 2: Silylierung mit BSTFA

Die Silylierung mit N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) ist eine schnelle und effektive Methode, die unter milden Bedingungen abläuft. Oft wird ein Katalysator wie Pyridin oder ein geringer Anteil Trimethylchlorsilan (TMCS) hinzugefügt, um die Reaktion zu beschleunigen, insbesondere bei sterisch gehinderten Gruppen.

Arbeitsablauf der BSTFA-Silylierung

Abbildung 2: Schematischer Arbeitsablauf der Silylierung von Dichlorprop mit BSTFA.

Benötigte Materialien:

-

Trockener Probenextrakt in einem GC-Vial, rekonstituiert in ca. 100 µL eines aprotischen Lösungsmittels (z. B. Dichlormethan, Acetonitril). Wichtig: Es dürfen keine protischen Lösungsmittel wie Methanol vorhanden sein, da diese mit dem Reagenz reagieren.

-

N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), idealerweise mit 1% TMCS

-

Wasserfreies Pyridin (als Katalysator)

-

Heizblock

-

GC-Vials mit Septumkappen

Schritt-für-Schritt-Protokoll:

-

Stellen Sie sicher, dass der Probenextrakt im GC-Vial wasserfrei ist.

-

Geben Sie 25 µL BSTFA und 25 µL wasserfreies Pyridin in das Vial. Diese Menge ist für Proben mit <100 µg derivatisierbarem Material ausreichend.

-

Verschließen Sie das Vial sofort und fest.

-

Erhitzen Sie das Vial für 20 Minuten bei 65°C in einem Heizblock.

-

Lassen Sie das Vial auf Raumtemperatur abkühlen.

-

Die Probe ist nun bereit für die direkte Injektion in den GC-MS. Eine weitere Aufarbeitung ist in der Regel nicht erforderlich, da die Reagenzien und Nebenprodukte flüchtig sind.

Diskussion: Esterifizierung mit Diazomethan

Diazomethan (CH₂N₂) ist ein hochreaktives Methylierungsmittel, das schnell und quantitativ mit Carbonsäuren bei Raumtemperatur reagiert, wobei als einziges Nebenprodukt Stickstoffgas entsteht.[12] Obwohl es chemisch sehr elegant ist, ist Diazomethan hochgiftig, krebserregend und potenziell explosiv.[12] Seine Verwendung erfordert spezielle Laborausrüstung (z. B. spezielle Glasgeräte ohne Schliff) und strenge Sicherheitsvorkehrungen. Aus diesen Gründen wurde es in vielen Laboren durch sicherere Alternativen wie BF₃/Methanol oder Trimethylsilyldiazomethan (TMSD) ersetzt.[8][13] Die Diskussion dieser Methode dient der Vollständigkeit, ihre Anwendung wird jedoch nur erfahrenen Anwendern unter Einhaltung strengster Sicherheitsmaßnahmen empfohlen.

Analytische Parameter und Daten

Nach der Derivatisierung kann die Analyse mittels GC-MS durchgeführt werden. Die folgenden Tabellen fassen typische Parameter für die Analyse des Dichlorprop-methylesters zusammen.

Tabelle 2: Empfohlene GC-MS-Parameter

| Parameter | Empfehlung | Quelle |

| GC-Säule | HP-5MS (30 m x 0.25 mm ID, 0.25 µm Film) oder äquivalent | [2][11] |

| Trägergas | Helium, konstante Flussrate (ca. 1.5 mL/min) | [2] |

| Injektor-Temperatur | 285°C | [2] |

| Injektionsmodus | Splitless | [2] |

| Ofenprogramm | Start bei 40°C, Rampe 1: 30°C/min bis 200°C, Rampe 2: 4°C/min bis 300°C, Haltezeit 3 min | [2] |

| Transferline-Temp. | 300°C | [2] |

| Ionenquelle-Temp. | 230°C | [2] |

| Ionisationsenergie | 70 eV (Elektronenstoßionisation, EI) | Standard |

Tabelle 3: Massenspektrometrische Daten für Dichlorprop-Derivate

| Derivat | Molekülmasse ( g/mol ) | Charakteristische Ionen (m/z) | Quelle |

| Dichlorprop-methylester | 249.09 | 248/250 (M⁺), 162/164 ([M-C₄H₅O₂]⁺, Basispeak), 189/191, 133/135 | [14][15] |

| Dichlorprop-TMS-ester | 306.18 | 291/293 ([M-CH₃]⁺), 162/164 , 73 ([Si(CH₃)₃]⁺) | Basierend auf[16] |

Anmerkung: Die Ionenpaare (z.B. 162/164) spiegeln das charakteristische Isotopenmuster von Chlor (³⁵Cl/³⁷Cl ≈ 3:1) wider, was ein wichtiges Identifizierungsmerkmal ist.

Fazit und Empfehlungen

Die Derivatisierung ist ein unerlässlicher Schritt für die zuverlässige und empfindliche Analyse von 2-(2,3-Dichlorphenoxy)propansäure mittels GC-MS.

-

Für Routineanalysen wird die Esterifizierung mit BF₃/Methanol empfohlen. Sie ist eine robuste, kostengünstige und sichere Methode, die hochstabile Derivate liefert.[8][11]

-

Die Silylierung mit BSTFA ist eine ausgezeichnete, schnelle Alternative, besonders wenn eine hohe Proben-Durchsatzrate erforderlich ist. Es muss jedoch auf die Feuchtigkeitsempfindlichkeit der Derivate geachtet werden, und die Proben sollten zeitnah nach der Derivatisierung analysiert werden.

-

Die Verwendung von Diazomethan sollte aufgrund der erheblichen Sicherheitsrisiken vermieden werden, es sei denn, es liegen zwingende Gründe vor und die entsprechenden Sicherheitsvorkehrungen können getroffen werden.[12]

Die in diesem Anwendungshinweis beschriebenen Protokolle bieten eine solide Grundlage für die Entwicklung und Validierung von Analysemethoden für Dichlorprop in verschiedenen Matrizes. Eine methodenspezifische Optimierung, insbesondere der Reaktionszeiten und -temperaturen, wird empfohlen, um die besten Ergebnisse für die jeweilige Laborumgebung und Probenart zu erzielen.

Referenzen

-

U.S. Environmental Protection Agency. Environmental Chemistry Methods: Dichlorprop-P; 442434-01.

-

Wikipedia. Silylierung. [Link]

-

Mauri, A. et al. (2015). Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization. Journal of The American Society for Mass Spectrometry. [Link]

-

Mol, H. G. et al. (2008). Extraction and derivatization of polar herbicides for GC-MS analyses. Journal of Chromatography A. [Link]

-

Wikipedia. Gaschromatographie. [Link]

-

National Institute of Standards and Technology (NIST). Dichlorprop-methyl. NIST Chemistry WebBook. [Link]

-

U.S. Environmental Protection Agency. Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. [Link]

-

MDPI. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Processes. [Link]

-

Caltech GPS. Preparation of TMS Derivatives for GC/MS. [Link]

-

PubChem. Dichlorprop-methyl. National Center for Biotechnology Information. [Link]

-

Chromatography Forum. BSTFA and Dichloromethane. [Link]

-

Ecker, J. et al. (2012). Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices. Journal of the Brazilian Chemical Society. [Link]

-

Quora. What are the advantages and disadvantages of Fischer esterification in synthesizing esters?. [Link]

-

ResearchGate. (2008). Optimized derivatization of acidic herbicides with trimethylsilyldiazomethane for GC analysis. [Link]

-

Wikipedia. Phenoxycarbonsäuren. [Link]

-

Rodil, R. et al. (2012). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. International Journal of Environmental Research and Public Health. [Link]

-

SciELO. (2022). Direct Methylation Method for Quantification of Fatty Acids in Lyophilized Human Milk by Gas Chromatography with Flame Ionization Detector. [Link]

-

A "Little" Mass Spec and Sailing. (2011). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. [Link]

-

MDPI. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules. [Link]

-

ResearchGate. (2001). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. [Link]

-

USDA ARS. (2000). Comparison of boron-trifluoride and methanolic hydrochloric acid as catalysts for direct transesterification of fatty acids in freeze-dried forage. [Link]

-

ResearchGate. Mass spectra of some assigned peaks as trimethylsilyl (TMS) ethers... [Link]

-

Yeh, M. K. et al. (1995). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]

-

EURL-SRM. (2021). Analytical Observations Report. [Link]

-

ResearchGate. (2013). Isotope effects associated with the preparation and methylation of fatty acids by boron trifluoride in methanol... [Link]

-

PubChem. 2-(2,4,5-Trichlorophenoxy)propionic acid trimethylsilyl ester. National Center for Biotechnology Information. [Link]

-

PubChem. Dichlorprop. National Center for Biotechnology Information. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gcms.cz [gcms.cz]

- 4. jfda-online.com [jfda-online.com]

- 5. gcms.cz [gcms.cz]

- 6. Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

- 10. ars.usda.gov [ars.usda.gov]

- 11. epa.gov [epa.gov]

- 12. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]

- 13. Optimized derivatization of acidic herbicides with trimethylsilyldiazomethane for GC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dichlorprop-methyl [webbook.nist.gov]

- 15. Dichlorprop-methyl | C10H10Cl2O3 | CID 90988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 2-(2,4,5-Trichlorophenoxy)propionic acid trimethylsilyl ester | C12H15Cl3O3Si | CID 91696399 - PubChem [pubchem.ncbi.nlm.nih.gov]

Topic: Experimental Setup for the Schotten-Baumann Reaction with 2-(2,3-Dichlorophenoxy)propanoyl Chloride

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, in-depth technical guide for performing the Schotten-Baumann reaction using 2-(2,3-dichlorophenoxy)propanoyl chloride as the acylating agent. The Schotten-Baumann reaction is a cornerstone of organic synthesis for the formation of amides and esters.[1] This document moves beyond a simple recitation of steps to explain the underlying chemical principles, causality behind procedural choices, and field-proven insights to ensure experimental success. We present a detailed, self-validating protocol for the synthesis of a model primary amide, 2-(2,3-dichlorophenoxy)propanamide, complete with reagent specifications, process optimization strategies, and critical safety considerations. This guide is designed for researchers in organic chemistry and drug development who require a robust and reproducible method for amide bond formation utilizing halogenated phenoxy acid chlorides.

Foundational Principles and Strategic Context

The Schotten-Baumann Reaction: A Legacy of Amide Synthesis

First described by German chemists Carl Schotten and Eugen Baumann in the 1880s, the Schotten-Baumann reaction is a highly effective method for acylating amines or alcohols.[2][3] The reaction is typically conducted under biphasic conditions, utilizing an aqueous base to neutralize the hydrochloric acid (HCl) generated as a byproduct.[4] This neutralization is critical for two primary reasons: it drives the reaction equilibrium toward the product side, and it prevents the protonation of the amine nucleophile, which would render it unreactive.[3][5] The overall process is a nucleophilic acyl substitution, where the nucleophilic amine attacks the electrophilic carbonyl carbon of the acyl chloride.[6][7] This forms a transient tetrahedral intermediate that subsequently collapses, expelling a chloride ion to yield the stable amide product.[6]

The Acylating Agent: 2-(2,3-Dichlorophenoxy)propanoyl Chloride

The subject of this protocol, 2-(2,3-dichlorophenoxy)propanoyl chloride, is a specialized acylating agent. Its structure is significant for several reasons:

-

Reactive Acyl Chloride: The propanoyl chloride moiety provides a highly electrophilic center for nucleophilic attack.

-

Dichlorophenoxy Group: The 2,3-dichloro-substituted phenyl ring is a common feature in various biologically active molecules, including herbicides and potential pharmaceutical candidates.[8][9] The electronic and steric properties of this group can influence reaction kinetics and the properties of the final product.

-

Chiral Center: The presence of a stereocenter at the C2 position of the propionyl group means that enantiomerically pure starting material can be used to synthesize chiral amides, a critical consideration in drug development.

Principle of the Detailed Protocol

This guide details the synthesis of 2-(2,3-dichlorophenoxy)propanamide by reacting the corresponding acyl chloride with aqueous ammonia. The reaction is performed in a biphasic system of dichloromethane (DCM) and water. The DCM dissolves the acyl chloride and the resulting amide product, while the aqueous phase contains the sodium hydroxide (NaOH) base required to scavenge the HCl byproduct.[2][10] Vigorous stirring is employed to maximize the interfacial area between the two phases, thereby facilitating the reaction.

Materials, Reagents, and Equipment

Reagent Specifications

All reagents should be of analytical grade or higher to ensure purity and minimize side reactions.

| Reagent | Chemical Formula | M.Wt. ( g/mol ) | Grade | Notes |

| 2-(2,3-Dichlorophenoxy)propanoyl Chloride | C₉H₇Cl₃O₂ | 269.51 | >98% | Highly moisture-sensitive. Handle under inert atmosphere. |

| Ammonium Hydroxide | NH₄OH | 35.04 | 28-30% aq. sol. | Acts as the nucleophile source (ammonia). |

| Sodium Hydroxide | NaOH | 40.00 | ACS Grade | Used to prepare the aqueous base solution. Corrosive. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Organic solvent for the reaction. |

| Hydrochloric Acid | HCl | 36.46 | 1 M aq. sol. | For neutralization during work-up. |

| Brine (Saturated NaCl) | NaCl | 58.44 | ACS Grade | For washing during work-up. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ACS Grade | Drying agent for the organic phase. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Recrystallization solvent. |

| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | Recrystallization solvent. |

Essential Equipment

-

Three-neck round-bottom flask with appropriate stoppers

-

Magnetic stirrer and stir bar

-

Addition funnel

-

Ice-water bath

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Fume hood

-

Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Detailed Experimental Protocols

This protocol is based on a 10 mmol reaction scale. Adjustments can be made as needed, with proportional changes to all reagents and solvents.

Preparation of Solutions

-

10% (w/v) Aqueous NaOH: Carefully dissolve 10 g of NaOH pellets in 90 mL of deionized water. Allow the solution to cool to room temperature before use. Causality: This concentration is sufficient to neutralize the HCl byproduct effectively without being overly corrosive to the product.

-

1 M HCl: Prepare by diluting concentrated HCl as required.

Step-by-Step Synthesis Protocol

-

Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum. Place the flask in an ice-water bath on a magnetic stirrer. Rationale: The reaction is exothermic; cooling to 0-5°C is crucial to control the reaction rate, minimize side reactions like hydrolysis of the acyl chloride, and ensure safety.[11]

-

Charge Nucleophile and Base: To the flask, add 30 mL of 10% aqueous NaOH solution followed by 30 mL of dichloromethane. Begin vigorous stirring to create an emulsion. Add 1.5 mL (~2.2 eq.) of 28-30% aqueous ammonium hydroxide to the biphasic mixture. Allow the temperature to equilibrate to below 5°C.

-

Acyl Chloride Addition: In a separate, dry beaker, dissolve 2.70 g (10 mmol, 1.0 eq.) of 2-(2,3-dichlorophenoxy)propanoyl chloride in 20 mL of anhydrous dichloromethane. Draw this solution into a syringe or transfer it to an addition funnel.

-

Controlled Reaction: Add the acyl chloride solution dropwise to the stirring, cooled reaction mixture over a period of 20-30 minutes.[12] Maintain the internal temperature below 10°C throughout the addition. Causality: Slow, dropwise addition prevents a rapid temperature spike and ensures that the amine nucleophile reacts with the acyl chloride faster than the competing hydrolysis reaction with water.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue to stir vigorously for 1-2 hours to ensure the reaction goes to completion. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC).

Product Work-up and Purification

-

Phase Separation: Transfer the reaction mixture to a separatory funnel. Allow the layers to separate and drain the lower organic (DCM) layer.

-

Aqueous Layer Extraction: Extract the aqueous layer twice more with 20 mL portions of DCM to recover any dissolved product. Combine all organic extracts.

-

Washing: Wash the combined organic layer sequentially with:

-

25 mL of 1 M HCl (to remove any unreacted ammonia).

-

25 mL of deionized water.

-

25 mL of brine (to reduce the amount of dissolved water in the organic phase).

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude solid product.[13]

-

Purification by Recrystallization: Recrystallize the crude solid from a hot ethyl acetate/hexanes solvent system. Dissolve the solid in a minimal amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified white solid by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.[13]

Visualization of Mechanism and Workflow

The Schotten-Baumann Reaction Mechanism

The reaction proceeds via a well-established nucleophilic acyl substitution pathway.

Caption: Step-by-step experimental workflow.

Process Optimization and Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Product Yield | 1. Hydrolysis of the acyl chloride. 2. Incomplete reaction. 3. Product loss during work-up. | 1. Ensure the reaction temperature is kept low (0-5°C) during addition. Use anhydrous DCM. 2. Increase reaction time or allow for a longer period of stirring at room temperature. 3. Perform multiple extractions of the aqueous layer. Be careful during phase separations. |

| Oily or Impure Product | 1. Incomplete removal of starting materials. 2. Presence of side-products. | 1. Ensure washing steps (especially with 1 M HCl) are performed thoroughly. 2. Optimize recrystallization solvent system. If necessary, purify by column chromatography. |

| Reaction Fails to Proceed | 1. Inactive acyl chloride (hydrolyzed during storage). 2. Insufficiently nucleophilic amine. | 1. Use freshly prepared or properly stored acyl chloride. 2. For less reactive amines, consider using a stronger organic base like pyridine or triethylamine as a catalyst/base. [13] |

Critical Safety Considerations

All operations must be conducted inside a certified chemical fume hood.

-

2-(2,3-Dichlorophenoxy)propanoyl Chloride: This compound is an acyl chloride and should be assumed to be corrosive and a lachrymator. It will react violently with water and other protic solvents. Avoid inhalation and skin contact.

-

Dichlorophenoxyacetic Acid Derivatives: Compounds in this class can be harmful if swallowed, inhaled, or absorbed through the skin, and may cause skin and eye irritation. [14][15]* Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure through inhalation and skin contact.

-

Sodium Hydroxide (NaOH): A strong base that is highly corrosive and can cause severe skin and eye burns.

-

Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and chemically resistant gloves (e.g., nitrile) are mandatory at all times.

-

Waste Disposal: All organic and aqueous waste must be segregated and disposed of in accordance with institutional and local environmental regulations.

References

- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.

- Grokipedia. (n.d.). Schotten–Baumann reaction.

- Nvpubhouse Library. (2025, October 17). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. American Journal of Applied Science and Technology.

- Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.

- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.

- Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.

- L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction.

- Benchchem. (n.d.). Application Notes and Protocols for the Schotten-Baumann Reaction with 3,4,5-Trimethoxybenzoyl Chloride.

- YouTube. (2021, June 22). Schotten-Baumann Reaction and its Mechanism.

- chemeurope.com. (n.d.). Schotten-Baumann reaction.

- Benchchem. (n.d.). Application Note: A Detailed Protocol for the Schotten-Baumann Reaction with m-Toluoyl Chloride.

- BYJU'S. (2019, November 17). Schotten Baumann Reaction.

- Wikipedia. (n.d.). Schotten–Baumann reaction.

- PubChem. (n.d.). 2,3-Dichlorophenoxyacetic acid. CID 18105.

- Google Patents. (n.d.). Synthesis method of 2- (2, 4-dichlorophenoxy) propionic acid.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2,3-Dichlorophenoxyacetic acid.

- ResearchGate. (2002, June). Synthesis of optically active 2-[4-(6-chloro-2-benzoxazolyloxy) phenoxy]propionamide derivatives of potential herbicide activity. Heterocyclic Communications, 8(3).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. byjus.com [byjus.com]

- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 5. Schotten-Baumann Reaction [organic-chemistry.org]

- 6. grokipedia.com [grokipedia.com]

- 7. testbook.com [testbook.com]

- 8. CN101302150A - Synthesis method of 2- (2, 4-dichlorophenoxy) propionic acid - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]